molecular formula C13H11F3N2O2 B2811391 (2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione CAS No. 866131-05-7

(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione

Cat. No.: B2811391
CAS No.: 866131-05-7
M. Wt: 284.238
InChI Key: MCDPWZAHODUFEY-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione is a useful research compound. Its molecular formula is C13H11F3N2O2 and its molecular weight is 284.238. The purity is usually 95%.
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Scientific Research Applications

Gas Separations and Ionic Liquid Membranes

Research emphasizes the performance of supported ionic liquid membranes (SILMs) for gas separations, notably CO2/N2 and CO2/CH4, suggesting a focus on developing room temperature ionic liquids (RTILs) for improved separation technologies. The literature review and additional data predict maximum CO2-permeability for SILMs, recommending future research into SILMs cast from RTILs with smaller molar volumes for CO2-separations and olefin/paraffin separations via facilitated transport using silver carriers (Scovazzo, 2009).

Downstream Processing of Biologically Produced Chemicals

The separation of diols like 1,3-propanediol and 2,3-butanediol from fermentation broth represents a significant cost in their microbial production. A comprehensive review summarizes current methods for recovery and purification, highlighting the need for improvements in yield, purity, and energy consumption. This indicates a broader research interest in optimizing the downstream processing of biologically produced chemicals (Xiu & Zeng, 2008).

Cyclopropanation Reactions

Cyclopropanation, involving the formation of cyclopropane rings, is a key area of study due to its relevance in natural and biologically active products. This research area focuses on various strategies for cyclopropanation, highlighting its significance in synthetic chemistry and drug modification (Kamimura, 2014).

Herbicide Efficiency and Environmental Fate

Mesotrione herbicide's efficiency and environmental fate after 15 years of use are thoroughly reviewed, offering insights into its safe application in agriculture while respecting environmental standards. Such studies are crucial for assessing the long-term impact of chemical compounds on agriculture and the environment (Carles, Joly, & Joly, 2017).

Decomposition of Organic Compounds in Environmental Engineering

The decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor is an example of advancing environmental engineering techniques to address pollution. This research could provide a foundation for studying the degradation processes of various organic compounds, including those with complex structures like "(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione" (Hsieh et al., 2011).

Properties

IUPAC Name

(Z)-1-cyclopropyl-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)12(20)10(11(19)8-6-7-8)18-17-9-4-2-1-3-5-9/h1-5,8,20H,6-7H2/b12-10-,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIRWRZGNVURKF-SZJVXDMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.